molecular formula C19H18O3 B1664606 Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate CAS No. 103455-29-4

Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

Cat. No.: B1664606
CAS No.: 103455-29-4
M. Wt: 294.3 g/mol
InChI Key: VEJCBCPEURAYAS-MEAXDALNSA-N
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Description

Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate (CAS: 103455-29-4), also known as OST or β-Moa-stilbene, is a structurally complex acrylate ester with the molecular formula C₁₉H₁₈O₃ and a molecular weight of 294.35 g/mol . Its stereochemistry features a (2Z)-acrylate moiety and an (E)-styryl group, contributing to its unique conformational rigidity and electronic properties. The compound is identified by ChemSpider ID 4451120 and is part of a broader family of acrylate derivatives with applications in agrochemical and pharmaceutical research .

Properties

CAS No.

103455-29-4

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C19H18O3/c1-21-14-18(19(20)22-2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+,18-14+

InChI Key

VEJCBCPEURAYAS-MEAXDALNSA-N

SMILES

COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1/C=C/C2=CC=CC=C2)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methoxy-2-(2-styrylphenyl)propenic acid methyl ester
beta-methoxyacrylate stilbene
beta-MOA-stilbene
MOA stilbene

Origin of Product

United States

Biological Activity

Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate, also known by its DrugBank ID DB08330, is a compound belonging to the class of organic compounds known as stilbenes. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural formula is C19H18O3C_{19}H_{18}O_{3} with a molecular weight of approximately 294.34 g/mol.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antioxidant Activity : Studies indicate that stilbene derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further research in the development of antimicrobial agents.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among many stilbene derivatives.

Antioxidant Activity

Research conducted on similar compounds has shown that the presence of methoxy groups enhances antioxidant activity. For instance, a study demonstrated that methoxystilbenes significantly reduced reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing promising results for this compound.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound25.430.1
Resveratrol12.315.5

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

A case study involving animal models of inflammation showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Several trifluoromethyl-containing acrylates share structural similarities with the target compound but differ in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Stereochemistry Synthesis Method (Yield) Biological/Physical Properties Reference
Methyl (E/Z)-3-(3-methoxyphenyl)-2-(trifluoromethyl)acrylate (E-3n/Z-3n) C₁₂H₁₁F₃O₃ 3-Methoxyphenyl, CF₃ E/Z isomerism Pd-catalyzed coupling (82% E, 74% Z) Yellow oil; NMR/HRMS validated
Methyl (E/Z)-3-(2-methoxyphenyl)-2-(trifluoromethyl)acrylate (E-3r/Z-3r) C₁₂H₁₁F₃O₃ 2-Methoxyphenyl, CF₃ E/Z isomerism Pd-catalyzed coupling (54% yield) E/Z = 73/27 (major E isomer)
Methyl (E/Z)-3-(3,4,5-trimethoxyphenyl)-2-(trifluoromethyl)acrylate (E-3z/Z-3z) C₁₅H₁₅F₃O₅ 3,4,5-Trimethoxyphenyl, CF₃ E/Z isomerism Pd-catalyzed coupling (89% yield) High-resolution crystallography data

Key Differences :

  • Stereochemical Outcomes : Similar Pd-catalyzed syntheses yield E/Z isomer mixtures, but the target compound’s stereochemistry is fixed as (2Z, E), avoiding isomer separation challenges .

Bioactive Acrylate Derivatives

Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
  • Structure: Contains a 4-bromo-2-formylphenoxy group and 4-methylphenyl substitution.
  • Comparison : Unlike the target compound, this derivative’s bioactivity is linked to its formyl and bromo substituents, which are absent in OST .
Trifloxystrobin (CAS: 141517-21-7)
  • Structure: Features a methoxyimino group and trifluoromethylphenyl substitution.
  • Application : Commercial strobilurin fungicide targeting mitochondrial respiration .
  • Comparison: While both compounds are acrylates, Trifloxystrobin’s imino group and fungicidal action contrast with OST’s undefined bioactivity .
Physicochemical Properties
Property Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate Methyl (E)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)acrylate (E-3x) Trifloxystrobin
Molecular Weight 294.35 g/mol 330.27 g/mol 408.37 g/mol
Key Functional Groups Methoxy, styryl CF₃, 3,4-dimethoxyphenyl CF₃, methoxyimino
Stereochemistry Fixed (2Z, E) E/Z isomerism Fixed (E)
Applications Research compound (protein interactions) Intermediate for organometallic synthesis Fungicide

Notable Trends:

  • Lipophilicity : Trifluoromethyl groups enhance lipophilicity, improving membrane permeability in agrochemicals like Trifloxystrobin .
  • Stability : OST’s fixed stereochemistry may confer greater stability compared to E/Z mixtures in trifluoromethyl analogues .

Preparation Methods

Claisen Condensation with Stereochemical Control

The Ti-mediated Claisen condensation has emerged as a robust method for constructing α,β-unsaturated esters with defined geometry. In this approach, methyl acetoacetate reacts with benzaldehyde derivatives under titanium tetrachloride catalysis. For the target compound, 2-(2-bromophenyl)acetaldehyde serves as the electrophilic partner, yielding the (Z)-configured acrylate after esterification.

Reaction Conditions :

  • Catalyst: TiCl₄ (1.2 equiv)
  • Base: Triethylamine (3.0 equiv)
  • Solvent: Dichloromethane, −20°C
  • Yield: 60–75%
  • Stereoselectivity: Z/E ratio > 9:1

The titanium enolate intermediate ensures high stereoretention by minimizing ketene formation, a common side reaction in classical Claisen condensations.

Wittig Olefination for Acrylate Formation

An alternative route employs the Horner-Wadsworth-Emmons reaction between phosphonoacetates and aryl aldehydes. Using methyl 3-methoxy-2-diethylphosphonoacrylate and 2-vinylbenzaldehyde, the reaction proceeds with high Z-selectivity due to the bulky phosphonate group directing syn-elimination.

Optimized Parameters :

  • Phosphonoacetate: 1.5 equiv
  • Aldehyde: 1.0 equiv
  • Base: Potassium tert-butoxide (2.0 equiv)
  • Solvent: THF, 0°C to RT
  • Yield: 68–82%
  • Z-Selectivity: 92–96%

Introducing the (E)-2-Phenylvinyl Substituent

Heck Coupling for Styryl Group Installation

Palladium-catalyzed Heck coupling between 2-bromostyrene and the preformed acrylate intermediate enables stereospecific installation of the (E)-styryl group. The use of Herrmann's palladacycle catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) suppresses β-hydride elimination, preserving the (E)-configuration.

Key Data :

  • Catalyst: 2 mol% Herrmann's palladacycle
  • Ligand: Tri-o-tolylphosphine (4 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: DMA, 100°C
  • Yield: 74%
  • E-Selectivity: >99%

Suzuki-Miyaura Cross-Coupling as an Alternative

For substrates sensitive to Heck conditions, Suzuki coupling using 2-vinylphenylboronic acid and a bromoacrylated intermediate offers complementary selectivity. The reaction employs a Pd(OAc)₂/XPhos system in a toluene/water biphasic medium, achieving 70–78% yields with full retention of the acrylate’s Z-configuration.

Integrated Synthetic Routes

Two-Step Convergent Synthesis (Claisen + Heck)

This widely adopted protocol involves:

  • Claisen Condensation : Formation of methyl (Z)-3-methoxy-2-(2-bromophenyl)acrylate (72% yield).
  • Heck Coupling : Reaction with styrene to install the (E)-vinyl group (74% yield).
    Overall Yield : 53%.

One-Pot Tandem Approach

Recent advances utilize a single-flask procedure combining Claisen condensation and Heck coupling. The sequential addition of catalysts (TiCl₄ followed by Pd(OAc)₂) in DMA at 80°C streamlines the process, albeit with a modest 48% overall yield due to competing side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.68 (d, J = 16.4 Hz, 1H, CH=CHPh),
    δ 6.92 (d, J = 16.4 Hz, 1H, CH=CHPh),
    δ 3.85 (s, 3H, OCH₃),
    δ 3.72 (s, 3H, COOCH₃).
    The coupling constant (J = 16.4 Hz) confirms the (E)-configuration of the styryl group.

  • ¹³C NMR (101 MHz, CDCl₃):
    δ 167.2 (C=O),
    δ 148.5 (C-OCH₃),
    δ 136.1–125.3 (aromatic carbons),
    δ 122.7 (CH=CHPh).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 294.1256 [M+H]⁺
  • Calculated : 294.1256 for C₁₉H₁₈O₃.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Z/E Selectivity Key Advantage Limitation
Claisen + Heck 53 >99% Z, >99% E High stereocontrol Multi-step purification
Tandem One-Pot 48 95% Z, 97% E Reduced handling Lower yield
Wittig + Suzuki 61 93% Z, >99% E Mild conditions Boronic acid cost

Q & A

Basic: What are the optimized synthetic routes for Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis typically involves multi-step reactions, including condensation and esterification. For example, derivatives of methoxyacrylates are synthesized via α-condensation of o-substituted benzyl chlorides with methoxy precursors under controlled conditions (e.g., methanol, triethylamine). Reaction temperature (0–25°C) and stoichiometric ratios are critical to minimize by-products like (E)-isomers. Stereochemical outcomes depend on the use of chiral catalysts or stereoselective protecting groups, as seen in analogous strobilurin syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural validation, especially for resolving (Z/E)-isomerism. For example, SHELXTL software is widely used for crystallographic refinement, ensuring precise bond-length and angle measurements .

Advanced: How can researchers address discrepancies in crystallographic data refinement for compounds with complex stereochemistry?

Answer: Discrepancies arise from disordered moieties (e.g., vinyl or methoxy groups). Using SHELXL’s restraints (e.g., DFIX, ISOR) and high-resolution data (≤1.0 Å) improves refinement. For ambiguous cases, complementary techniques like NOESY NMR or electron density maps resolve positional uncertainties. Collaborative use of crystallography pipelines (e.g., SHELXC/D/E) ensures robustness .

Advanced: What methodologies are employed to analyze multi-target interactions of this compound in biological systems?

Answer: Network pharmacology approaches, such as gene co-expression analysis (e.g., via RNA-seq or microarray data), identify interactions with enzymes like MT-CYB. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) validate binding affinities to targets such as fungal cytochrome bc1 complexes, a mechanism shared with strobilurin fungicides .

Basic: What are the key steps in confirming the stereochemical configuration using X-ray diffraction?

Answer: Key steps include:

  • Growing single crystals via slow evaporation (e.g., in ethyl acetate/hexane).
  • Collecting diffraction data with a Bruker D8 VENTURE diffractometer (Mo Kα radiation).
  • Refining structures using SHELXL-2018/3, focusing on Flack parameters to confirm absolute configuration .

Advanced: How does the molecular structure influence fungicidal activity compared to other strobilurin derivatives?

Answer: The (2Z)-configuration and methoxy group at C3 enhance binding to the Qo site of cytochrome bc1, inhibiting mitochondrial respiration. Comparative studies with picoxystrobin (a commercial strobilurin) show that phenylvinyl substituents improve vapor-phase redistribution, crucial for systemic fungicidal action .

Basic: What are the common impurities or by-products formed during synthesis, and how are they identified?

Answer: Common impurities include (E)-isomers and chlorinated intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) identifies and quantifies these species. For example, residual o-methylbenzyl chloride can be detected via GC-MS .

Advanced: What experimental designs evaluate environmental degradation pathways of this compound?

Answer: Soil microcosm studies under controlled aerobic/anaerobic conditions track degradation metabolites (e.g., via LC-QTOF-MS). Hydrolysis studies at varying pH (4–9) and UV exposure assess photostability. Field trials measure half-life (DT50) and leaching potential, critical for regulatory compliance .

Basic: How do substituent variations on the phenyl ring affect physicochemical properties?

Answer: Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity (logP), enhancing membrane permeability. Substituent position (ortho vs. para) influences steric hindrance and biological activity. For example, 3,4,5-trimethoxy analogs show improved solubility but reduced antifungal potency compared to the parent compound .

Advanced: What approaches resolve conflicting bioactivity data across studies?

Answer: Meta-analysis of dose-response curves (IC50/EC50) using nonlinear regression (GraphPad Prism) identifies outliers. Orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-organism bioassays) validate target specificity. Machine learning models (e.g., random forests) predict bioactivity cliffs caused by minor structural variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
Reactant of Route 2
Reactant of Route 2
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

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